molecular formula C4H10N2O2 B12754717 (2S,3R)-2,3-Diaminobutanoic acid CAS No. 25023-80-7

(2S,3R)-2,3-Diaminobutanoic acid

Cat. No.: B12754717
CAS No.: 25023-80-7
M. Wt: 118.13 g/mol
InChI Key: SXGMVGOVILIERA-GBXIJSLDSA-N
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Description

(2S,3R)-2,3-Diaminobutanoic acid is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation It is a chiral molecule with two stereocenters, which gives it specific three-dimensional configurations

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2,3-Diaminobutanoic acid can be achieved through several methods. One common approach involves the enantioselective synthesis starting from chiral precursors. For example, the enantioselective synthesis of (2S,3R)-3-alkyl/alkenylglutamates from Fmoc-protected Garner’s aldehyde has been reported . This method involves a series of steps including the formation of Fmoc Garner’s enoate, followed by diastereoselective 1,4-addition reactions using lithium dialkylcuprates .

Industrial Production Methods

Industrial production methods for this compound are less commonly reported in the literature. the principles of large-scale synthesis typically involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as flow microreactors have been explored for the efficient and sustainable synthesis of similar compounds .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2,3-Diaminobutanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The specific reagents and conditions used in these reactions depend on the desired outcome. For example, the diastereoselective 1,4-addition reactions of lithium dialkylcuprates to Fmoc Garner’s enoate are performed under optimized conditions to achieve high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the oxidation of this compound could yield various oxidized derivatives, while reduction could yield reduced forms of the compound.

Scientific Research Applications

(2S,3R)-2,3-Diaminobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,3R)-2,3-Diaminobutanoic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact mechanism depends on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R)-2,3-Diaminobutanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

25023-80-7

Molecular Formula

C4H10N2O2

Molecular Weight

118.13 g/mol

IUPAC Name

(2S,3R)-2,3-diaminobutanoic acid

InChI

InChI=1S/C4H10N2O2/c1-2(5)3(6)4(7)8/h2-3H,5-6H2,1H3,(H,7,8)/t2-,3+/m1/s1

InChI Key

SXGMVGOVILIERA-GBXIJSLDSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N)N

Canonical SMILES

CC(C(C(=O)O)N)N

Origin of Product

United States

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